2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide
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Overview
Description
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide is an organic compound with the molecular formula C10H14N2O4S and a molecular weight of 258.297 g/mol . This compound is known for its unique chemical structure, which includes a hydroxyl group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzamide with N,N-dimethylamine and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methylsulfonamido group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino group can interact with receptors and enzymes. The methylsulfonamido group can enhance the compound’s solubility and stability, allowing it to effectively reach its target sites .
Comparison with Similar Compounds
2-Hydroxy-N,N-dimethyl-6-(methylsulfonamido)benzamide can be compared with similar compounds such as 2-Hydroxy-N,N-dimethylpropanamide and other benzamide derivatives These compounds share similar structural features but differ in their functional groups and overall chemical properties
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-hydroxy-6-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)10(14)9-7(11-17(3,15)16)5-4-6-8(9)13/h4-6,11,13H,1-3H3 |
InChI Key |
JWMWLYOQELCPFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC=C1O)NS(=O)(=O)C |
Origin of Product |
United States |
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